![molecular formula C12H9N B14461922 5H-Benzo[7]annulene-5-carbonitrile CAS No. 73566-97-9](/img/structure/B14461922.png)
5H-Benzo[7]annulene-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Benzo7annulene-5-carbonitrile is a chemical compound that belongs to the class of benzoannulenes These compounds are characterized by their unique ring structures, which include both benzene and annulene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzo7annulene-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of ortho-aryl alkynyl benzyl alcohols and arenes via a Tf2O-mediated formal [5 + 2] annulation reaction . This method allows for the formation of the benzoannulene ring system with the carbonitrile group in place.
Industrial Production Methods
While specific industrial production methods for 5H-Benzo7annulene-5-carbonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5H-Benzo7annulene-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the carbonitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups onto the aromatic ring.
Scientific Research Applications
5H-Benzo7annulene-5-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research as selective estrogen receptor degraders (SERDs)
Mechanism of Action
The mechanism of action of 5H-Benzo7annulene-5-carbonitrile, particularly in its role as a selective estrogen receptor degrader, involves binding to estrogen receptors and promoting their degradation . This process helps in reducing the activity of estrogen receptors, which is beneficial in treating estrogen receptor-positive cancers. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are involved in the regulation of gene expression and cellular proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-benzo 7annulene : Another compound in the benzoannulene family with similar structural features but different functional groups .
- Substituted 6,7-Dihydro-5H-benzo 7annulene Compounds : These compounds have various substituents that modify their chemical properties and potential applications .
Uniqueness
5H-Benzo7annulene-5-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to act as a selective estrogen receptor degrader sets it apart from other similar compounds, making it a valuable candidate for cancer research and therapeutic development .
Properties
CAS No. |
73566-97-9 |
|---|---|
Molecular Formula |
C12H9N |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
5H-benzo[7]annulene-5-carbonitrile |
InChI |
InChI=1S/C12H9N/c13-9-11-7-2-1-5-10-6-3-4-8-12(10)11/h1-8,11H |
InChI Key |
ZRPBKBWQSIUNHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(C=CC=CC2=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



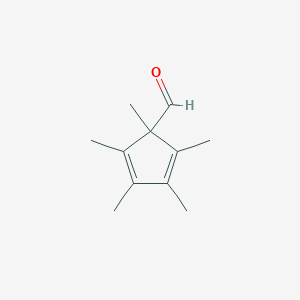

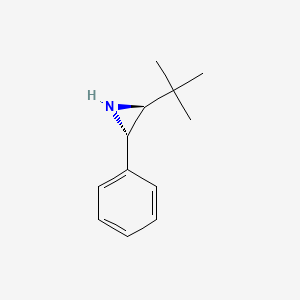

![1-[(Phenylsulfanyl)methyl]-2-naphthol](/img/structure/B14461855.png)
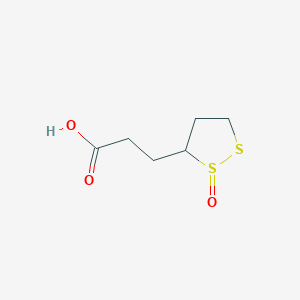
![2-[(2-Chloroethoxy)methyl]thiirane](/img/structure/B14461886.png)



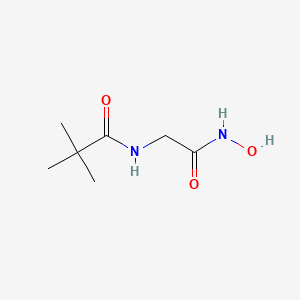
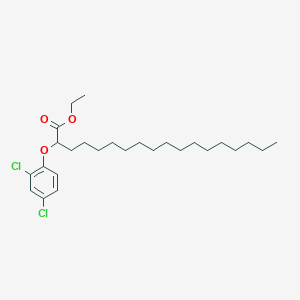
![4-Hydroxybenzo[pqr]tetraphen-5(4h)-one](/img/structure/B14461914.png)
